

# High-Performance Liquid Chromatography (HPLC) Method for Butocarboxim Residue Analysis

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *Butocarboxim*

CAS No.: 34681-10-2

Cat. No.: B1668103

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## Application Note

## Introduction

**Butocarboxim** is a systemic insecticide belonging to the carbamate class, utilized in agriculture to control a variety of insect pests on crops.[1] Due to its potential risks to human health and the environment, regulatory bodies have established maximum residue limits (MRLs) for **Butocarboxim** in agricultural products.[2] This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the determination of **Butocarboxim** residues in agricultural samples. The described method employs a post-column derivatization system and fluorescence detection, ensuring high specificity and low detection limits, making it suitable for routine monitoring and regulatory compliance.[2][3]

## Principle

The method involves the extraction of **Butocarboxim** from the sample matrix using acetone.[2] The extract is then subjected to a liquid-liquid partitioning cleanup to remove interfering co-

extractives. Further cleanup is achieved using a solid-phase extraction (SPE) cartridge. The final determination is performed by reversed-phase HPLC. After chromatographic separation, **Butocarboxim** is hydrolyzed under alkaline conditions at an elevated temperature and then derivatized with o-phthaldialdehyde (OPA) and 2-mercaptoethanol to form a highly fluorescent product. This derivative is then detected by a fluorescence detector, providing excellent sensitivity and selectivity.

## Materials and Reagents

- Solvents: Acetone, n-hexane, dichloromethane, acetonitrile, methanol (all residue or LC grade).
- Reagents: Sodium chloride (NaCl), anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), sodium hydroxide (NaOH), o-phthaldialdehyde (OPA), disodium tetraborate, 2-mercaptoethanol (all reagent grade).
- Analytical Standard: **Butocarboxim** (99% purity). A stock solution is prepared by dissolving 100 mg of **Butocarboxim** in 100 mL of methanol. Working standard solutions are prepared by diluting the stock solution with acetonitrile.
- Solid-Phase Extraction: Aminopropyl cartridges (500 mg, 3 mL).

## Instrumentation and Chromatographic Conditions

Parameter	Specification
HPLC System	High-Performance Liquid Chromatograph
Column	Lichrospher 60 RP-Select B (or equivalent)
Mobile Phase	Acetonitrile:Water (25:75, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Post-Column Reagents	1. NaOH solution (flow rate: 0.5 mL/min) 2. OPA/2-mercaptoethanol solution (flow rate: 0.5 mL/min)
Reactor Temperature	90°C
Detector	Fluorescence Detector
Excitation Wavelength	340 nm
Emission Wavelength	455 nm

## Method Validation Data

Parameter	Result
Linearity	The method demonstrates good linearity over the tested concentration range.
Recovery	81.9% - 82.6% in radishes (spiked at 0.1-0.3 ppm) 82.5% in bamboo sprouts (spiked at 0.2 ppm)
Limit of Detection (LOD)	0.05 ppm
Limit of Quantification (LOQ)	Typically calculated as 3x the LOD.
Precision	Coefficient of Variation (CV) of 3.5% - 9.0% for radishes and 4.4% for bamboo sprouts.

## Experimental Protocol

## Sample Preparation and Extraction

- Homogenization: Weigh a representative portion of the agricultural sample (e.g., 20 g of radish or bamboo sprout) and homogenize it.
- Extraction: Transfer the homogenized sample to a blender jar, add 100 mL of acetone, and blend at high speed for 2 minutes.
- Filtration: Filter the extract through suction filtration.
- Concentration: Concentrate the filtrate to approximately 10 mL using a vacuum rotary evaporator at 35-40°C.

## Liquid-Liquid Partitioning Cleanup

- Salting Out: Transfer the concentrated extract to a separatory funnel and add 50 mL of 10% sodium chloride solution.
- Hexane Wash: Partition the aqueous phase with 30 mL of n-hexane to remove nonpolar interferences. Discard the n-hexane layer.
- Dichloromethane Extraction: Extract the aqueous phase twice with 70 mL portions of dichloromethane.
- Drying and Evaporation: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under vacuum at 35-40°C.

## Solid-Phase Extraction (SPE) Cleanup

- Cartridge Conditioning: Condition an aminopropyl SPE cartridge by rinsing with 5 mL of dichloromethane.
- Sample Loading: Dissolve the residue from the previous step in 2 mL of dichloromethane and apply it to the conditioned cartridge.
- Elution: Elute the cartridge with 10 mL of dichloromethane.
- Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitution: Dissolve the final residue in 1 mL of acetonitrile and filter through a 0.45 µm nylon membrane filter prior to HPLC analysis.

## HPLC Analysis

- Injection: Inject 20 µL of the prepared sample extract into the HPLC system.
- Chromatographic Run: Run the HPLC analysis according to the conditions specified in the table above.
- Data Acquisition: Monitor the fluorescence signal at the specified excitation and emission wavelengths.
- Quantification: Identify and quantify the **Butocarboxim** peak based on the retention time and peak area of the analytical standard.

## Experimental Workflow



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Caption: Workflow for **Butocarboxim** residue analysis.

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## References

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